4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine
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Overview
Description
4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine is a chemical compound that features a morpholine ring attached to a 3-isoxazolyl group, which is further substituted with a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine typically involves the formation of the isoxazole ring followed by the attachment of the morpholine moiety. One common method involves the reaction of 4-chlorobenzaldehyde with hydroxylamine to form 4-chlorobenzaldoxime. This intermediate is then cyclized with acetic anhydride to yield 5-(4-chlorophenyl)-3-isoxazole. The final step involves the reaction of this isoxazole with morpholine in the presence of a suitable base, such as potassium carbonate, to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The isoxazole ring and the chlorophenyl group are likely involved in binding interactions, while the morpholine moiety may influence the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)isoxazol-3-amine: Similar structure but lacks the morpholine moiety.
3-(4-Chlorophenyl)-5-methylisoxazole: Similar isoxazole core but different substituents.
4-(4-Chlorophenyl)-3-isoxazolylmethanol: Similar structure with a hydroxyl group instead of morpholine.
Uniqueness
4-{[5-(4-Chlorophenyl)-3-isoxazolyl]methyl}morpholine is unique due to the presence of the morpholine ring, which can significantly influence its chemical properties and biological activity. This structural feature may enhance its solubility, stability, and ability to interact with specific biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-[[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c15-12-3-1-11(2-4-12)14-9-13(16-19-14)10-17-5-7-18-8-6-17/h1-4,9H,5-8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RARAMQQLQKMIFU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NOC(=C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>41.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49648897 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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